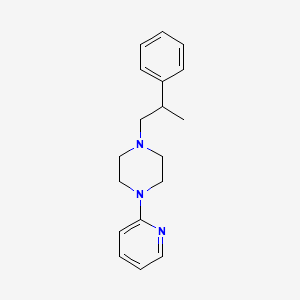![molecular formula C18H11F3N4O2S2 B5051291 (6Z)-5-Imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-YL}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5051291.png)
(6Z)-5-Imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-YL}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6Z)-5-Imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-YL}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-A]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-A]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthetic route might involve:
Starting Materials: The synthesis could start with a furan derivative and a thiadiazole precursor.
Reaction Conditions: The reaction might require specific catalysts, solvents, and temperature conditions to facilitate the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This might include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time.
Purification Techniques: Using chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazolo[3,2-A]pyrimidines are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of thiadiazolo[3,2-A]pyrimidines typically involves interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-A]pyrimidines: Other compounds in this class with different substituents.
Pyrimidines: Compounds with a similar core structure but lacking the thiadiazole ring.
Furan Derivatives: Compounds with a furan ring and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(6Z)-5-imino-6-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O2S2/c1-9-2-5-11(6-3-9)28-13-7-4-10(27-13)8-12-14(22)25-17(23-15(12)26)29-16(24-25)18(19,20)21/h2-8,22H,1H3/b12-8-,22-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXODMMNYJSSK-KLMXXLHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)

![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![6-(3,5-DICHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B5051251.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)


![1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5051275.png)
![N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B5051283.png)
![N'-[(4-Chlorophenyl)methyl]-N-[(furan-2-YL)methyl]ethanediamide](/img/structure/B5051289.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5051311.png)
![1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
